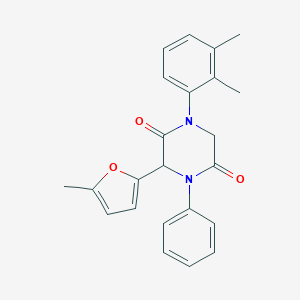
1-(2,3-Dimethylphenyl)-3-(5-methyl-2-furyl)-4-phenyl-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethylphenyl)-3-(5-methyl-2-furyl)-4-phenyl-2,5-piperazinedione, also known as Temozolomide, is a chemotherapy drug used to treat brain tumors, specifically glioblastoma multiforme. It is a prodrug that is converted to its active form in the body, where it works by damaging DNA in rapidly dividing cancer cells, ultimately leading to cell death. In
Aplicaciones Científicas De Investigación
1-(2,3-Dimethylphenyl)-3-(5-methyl-2-furyl)-4-phenyl-2,5-piperazinedione has been extensively studied in clinical trials for the treatment of brain tumors, particularly glioblastoma multiforme. It has been shown to improve survival rates and quality of life in patients with this type of cancer. Additionally, this compound has shown promise in the treatment of other types of cancer, such as melanoma and lymphoma.
Mecanismo De Acción
1-(2,3-Dimethylphenyl)-3-(5-methyl-2-furyl)-4-phenyl-2,5-piperazinedione works by damaging DNA in rapidly dividing cancer cells. It is converted to its active form, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), in the body. MTIC then reacts with DNA, leading to the formation of adducts that ultimately cause DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and spread.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2,3-Dimethylphenyl)-3-(5-methyl-2-furyl)-4-phenyl-2,5-piperazinedione in lab experiments is its specificity for cancer cells. It targets rapidly dividing cancer cells, leaving healthy cells relatively unharmed. However, this compound can also have toxic effects on healthy cells, particularly those in the bone marrow, leading to a decrease in white blood cells and an increased risk of infection.
Direcciones Futuras
There are a number of future directions for research on 1-(2,3-Dimethylphenyl)-3-(5-methyl-2-furyl)-4-phenyl-2,5-piperazinedione. One area of interest is in combination therapy, where this compound is used in conjunction with other chemotherapy drugs or radiation therapy. Additionally, there is interest in developing new formulations of this compound that can improve its effectiveness and reduce its toxicity. Finally, there is ongoing research into the mechanisms of resistance to this compound, with the goal of developing new strategies to overcome this resistance and improve treatment outcomes.
Métodos De Síntesis
1-(2,3-Dimethylphenyl)-3-(5-methyl-2-furyl)-4-phenyl-2,5-piperazinedione is synthesized from the precursor compound 5-amino-1H-imidazole-4-carboxamide. The synthesis involves the reaction of the precursor with methyl iodide, followed by a deprotection step with hydrochloric acid, and finally a condensation reaction with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. The resulting product is then purified using column chromatography.
Propiedades
Fórmula molecular |
C23H22N2O3 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
1-(2,3-dimethylphenyl)-3-(5-methylfuran-2-yl)-4-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C23H22N2O3/c1-15-8-7-11-19(17(15)3)24-14-21(26)25(18-9-5-4-6-10-18)22(23(24)27)20-13-12-16(2)28-20/h4-13,22H,14H2,1-3H3 |
Clave InChI |
IEGQVCDGLFGCRH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CC(=O)N(C(C2=O)C3=CC=C(O3)C)C4=CC=CC=C4)C |
SMILES canónico |
CC1=C(C(=CC=C1)N2CC(=O)N(C(C2=O)C3=CC=C(O3)C)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


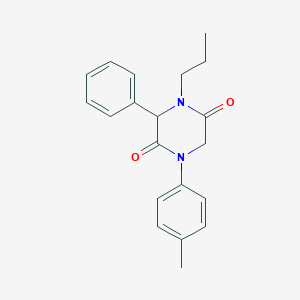
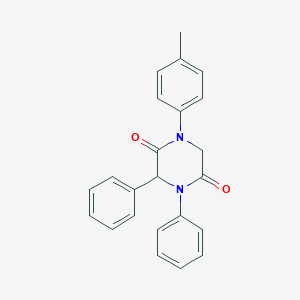

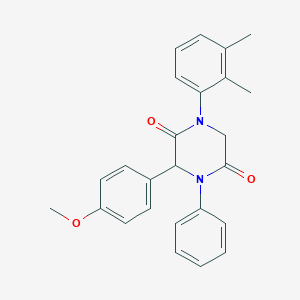
![1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242426.png)
![3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242427.png)


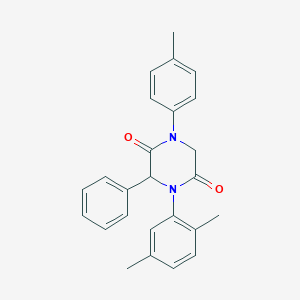
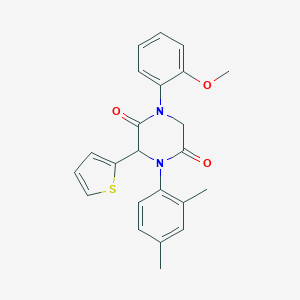
![4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242434.png)


![3-[4-(Dimethylamino)phenyl]-1-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-2,5-piperazinedione](/img/structure/B242439.png)
